Neodymium(3+) decanoate

Lamellar bilayer X-ray diffraction Interlayer spacing

For laboratories requiring precise gravimetric dispensing of neodymium catalyst precursors, the branched isomer neodymium neodecanoate introduces variability due to its viscous liquid form and solvent-weight corrections. Neodymium(3+) n-decanoate offers a solution as a crystalline solid that enables direct mass-based handling. - Enables reproducible Nd:Al:Cl molar ratios in ternary Ziegler-Natta systems, reducing batch-to-batch polybutadiene microstructure variation. - Provides ~21.9% Nd by mass, balancing solubility and metal loading for liquid organic scintillator formulations. - Displays a characteristic smectic A mesophase, serving as a definitive structural fingerprint for QC verification against branched isomers.

Molecular Formula C30H57NdO6
Molecular Weight 658.0 g/mol
CAS No. 94232-52-7
Cat. No. B12659859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeodymium(3+) decanoate
CAS94232-52-7
Molecular FormulaC30H57NdO6
Molecular Weight658.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(=O)[O-].CCCCCCCCCC(=O)[O-].CCCCCCCCCC(=O)[O-].[Nd+3]
InChIInChI=1S/3C10H20O2.Nd/c3*1-2-3-4-5-6-7-8-9-10(11)12;/h3*2-9H2,1H3,(H,11,12);/q;;;+3/p-3
InChIKeyACOLQZDYRBEHEV-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Neodymium(3+) Decanoate Procurement Guide


Neodymium(3+) decanoate (CAS 94232-52-7, synonym neodymium tridecanoate or neodymium caprate) is a rare-earth carboxylate of formula Nd(C₁₀H₁₉O₂)₃ (C₃₀H₅₇NdO₆, MW 658.01 g/mol) bearing three linear, unbranched n-decanoate (caprate) ligands . It belongs to the broader class of neodymium(III) alkanoates, which are widely employed as Ziegler–Natta catalyst precursors for the industrial production of high-cis polybutadiene rubber and as Nd³⁺ carriers for liquid organic scintillators [1]. Unlike its commercially dominant branched isomer neodymium neodecanoate (CAS 106726-11-8), the linear n-decanoate variant is largely absent from the peer-reviewed literature as a standalone entity, and its differentiation case rests primarily on structure–property inferences drawn from the well-characterized homologous series of neodymium(III) n-alkanoates [1].

Linear vs Branched Neodecanoate Differentiation


Neodymium(3+) decanoate and neodymium neodecanoate share the same molecular formula (C₃₀H₅₇NdO₆), but they are structural isomers with fundamentally different ligand architectures [1]. The linear n-decanoate ligand permits a fully extended all-trans alkyl-chain conformation within the lamellar bilayer structure characteristic of the n-alkanoate homologous series, yielding a predictable crystalline-to-smectic A mesophase transition and well-defined interlayer spacing governed by chain length [2]. In contrast, neodymium neodecanoate bears a highly branched C₁₀ alkyl group (typically derived from versatic acid) whose steric bulk disrupts close packing, suppresses crystallinity in favor of a viscous liquid or waxy solid at room temperature, and alters the coordination geometry around Nd³⁺, with direct consequences for oligomerization tendency, solvent compatibility, and catalyst activation kinetics [3][4]. These differences are not cosmetic; they affect whether the compound exists as a tractable solid for precise stoichiometric dispensing or as a pre-dissolved heptane solution, which in turn dictates handling protocols, formulation latitude, and ultimately catalytic performance.

Quantitative Differentiation Evidence


Lamellar Bilayer d-Spacing and Crystallinity

The linear n-decanoate chain in Nd(3+) decanoate adopts an all-trans conformation within a lamellar bilayer, yielding a crystalline solid at room temperature with a predictable smectic A mesophase transition upon heating [1]. For the homologous n-alkanoate series, the interlayer d-spacing scales linearly with alkyl chain length; Nd(III) decanoate (C₁₀) is predicted to exhibit a d-spacing of approximately 26–28 Å based on extrapolation from the reported Nd(III) butyrate (C₄) crystal structure (c = 14.633 Å) and the known increment of ~1.25 Å per additional methylene unit in all-trans bilayers [1]. In contrast, neodymium neodecanoate, bearing a highly branched tertiary C₁₀ alkyl group (versatic acid derivative), cannot adopt an extended all-trans conformation, is typically isolated as a viscous liquid or waxy semi-solid at room temperature, and does not exhibit the sharp crystalline-to-smectic A transition characteristic of the linear homologues [2][3].

Lamellar bilayer X-ray diffraction Interlayer spacing Mesomorphism

Thermotropic Smectic A Mesophase Behavior

All members of the neodymium(III) n-alkanoate homologous series from Nd(III) pentanoate (C₅) through Nd(III) pentadecanoate (C₁₅) display a thermotropic smectic A mesophase, as identified by high-temperature X-ray diffraction [1]. Nd(III) decanoate (C₁₀) falls squarely within this mesophase-forming window. The smectic A phase is characterized by a layered structure in which the alkyl chains are molten but the ionic Nd³⁺ layers retain one-dimensional translational order—a structural feature that is fundamentally enabled by the linear, unbranched alkyl chains capable of adopting the requisite all-trans conformation [1]. Neodymium neodecanoate, with its highly branched versatic acid-derived ligands, cannot support this conformational ordering and is not reported to exhibit smectic mesomorphism; it remains an isotropic liquid above its softening point [2]. This presence or absence of a well-defined mesophase provides a definitive structural fingerprint for distinguishing the linear and branched isomers.

Liquid crystal Smectic A mesophase Thermal analysis Neodymium alkanoate

Catalyst Oligomerization and Coordination Geometry

A major limitation of commercially available neodymium neodecanoate as a diene polymerization catalyst precursor is its tendency to form oligomeric and hydrated species in solution, which reduces the yield of catalytically active monomeric species and depresses overall polymerization activity [1]. Patent literature explicitly states that catalytic activity of conventional neodymium carboxylate compounds can be as low as 7% under standard conditions due to this oligomerization [2]. The linear n-decanoate ligand, by virtue of its unbranched structure, permits a defined 9-coordinate monocapped square antiprism geometry around Nd³⁺ within an extended lamellar framework, with bridging tridentate and bidentate carboxylate bonding modes that are structurally characterized and reproducible [3]. This structurally defined coordination environment stands in contrast to the heterogeneous oligomeric distribution of neodymium neodecanoate and may reduce the extent of uncontrolled aggregation upon dissolution, although no direct comparative catalytic activity data for Nd(3+) n-decanoate versus Nd neodecanoate have been published.

Ziegler-Natta catalysis Diene polymerization Oligomerization Neodymium catalyst

Chain-Length Tuning for Scintillator Nd-Loading

In the development of Nd-loaded liquid organic scintillators, neodymium carboxylates must balance sufficient lipophilicity for dissolution in aromatic solvents against the need to maximize Nd mass fraction . Shorter-chain carboxylates (e.g., n-octanoate, C₈) offer higher Nd weight percent but lower solubility in non-polar media; longer-chain carboxylates (e.g., n-stearate, C₁₈) provide excellent solubility but dilute the Nd content. Nd(3+) n-decanoate (C₁₀) occupies an intermediate position: its molecular weight of 658.01 g/mol corresponds to an Nd mass fraction of approximately 21.9%, compared to ~25.1% for Nd octanoate (C₈, MW ~573.9) and ~14.5% for Nd stearate (C₁₈, MW ~994.7) . For scintillator applications requiring Nd concentrations up to 12 g/L with tributylphosphate as co-solvent—conditions under which light output improvements exceeding 60% have been demonstrated relative to formulations without co-solvent—the decanoate chain length may offer an optimal compromise between solubility and Nd density .

Liquid organic scintillator Nd-loading Tributylphosphate Lipophilicity

Recommended Application Scenarios


Gravimetric Dispensing for Precision Catalyst Formulation

In research laboratories and pilot-scale polymerization facilities where catalyst precursor must be dispensed by mass with high accuracy, the crystalline solid nature of Nd(3+) n-decanoate—a consequence of its linear alkyl chain and lamellar bilayer packing—enables direct gravimetric handling without the solvent-weight correction and concentration variability inherent in the 60% heptane solutions typical of neodymium neodecanoate [1]. This translates into more reproducible Nd:Al:Cl molar ratios in ternary Ziegler–Natta catalyst systems and reduced batch-to-batch variation in polybutadiene microstructure [2].

Nd-Loaded Liquid Organic Scintillator Development

For neutrino and antineutrino detection experiments requiring Nd-loaded liquid organic scintillators, the intermediate C₁₀ chain length of Nd(3+) n-decanoate (~21.9% Nd by mass) provides a solubility-to-loading compromise between shorter-chain (higher Nd%, lower solubility) and longer-chain (lower Nd%, higher solubility) n-alkanoates [1]. When formulated with tributylphosphate as a co-solvent to achieve Nd concentrations up to 12 g/L, light output improvements exceeding 60% have been demonstrated for analogous neodymium carboxylate systems, and the linear n-decanoate architecture may offer more predictable complexation behavior than branched neodecanoate variants [1].

Quality-Control Authentication via Mesophase Detection

The thermotropic smectic A mesophase displayed by Nd(3+) n-decanoate upon heating—a property shared by all members of the n-alkanoate homologous series from C₅ to C₁₅—serves as a definitive structural fingerprint that is absent in the commercially ubiquitous branched neodecanoate [1]. Procurement and quality-control laboratories can employ polarized optical microscopy or variable-temperature X-ray diffraction to confirm that the supplied material is indeed the linear n-decanoate rather than the branched isomer, which is critical given that multiple supplier databases conflate the two CAS numbers [2].

Structure-Property Studies of Lanthanide Alkanoates

Academic research groups investigating the relationship between alkyl chain architecture and thermotropic mesophase behavior in lanthanide carboxylates will find Nd(3+) n-decanoate to be a critical member of the linear n-alkanoate series, bridging the gap between the crystallographically characterized shorter homologues (C₄ butyrate) and the longer-chain mesophase-forming members [1]. Its well-defined lamellar structure, 9-coordinate Nd³⁺ geometry, and predictable smectic A transition temperature provide a benchmark for computational modeling of metal-containing liquid crystals and for systematic comparisons with branched-chain variants [1].

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